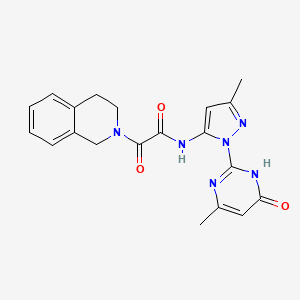

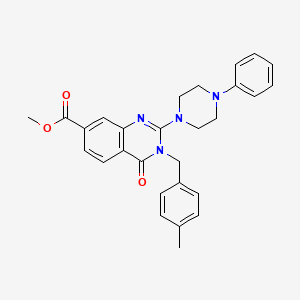

![molecular formula C13H12N2O5S B2802378 5-[(4-methoxyphenyl)sulfonylamino]pyridine-3-carboxylic Acid CAS No. 627489-32-1](/img/structure/B2802378.png)

5-[(4-methoxyphenyl)sulfonylamino]pyridine-3-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of a compound determines its properties and reactivity. While the exact molecular structure of “5-[(4-methoxyphenyl)sulfonylamino]pyridine-3-carboxylic Acid” is not available, it’s known that it contains a pyridine ring . Pyridine is a six-membered ring with one nitrogen atom and five carbon atoms .Scientific Research Applications

- Researchers have explored the anti-inflammatory and analgesic potential of this compound. Its 2-substituted aryl derivatives, particularly those with 2-bromo aryl substituents, have demonstrated efficacy in reducing inflammation and pain .

- The synthesized complex derived from 2-{[(2-hydroxy-5-methoxyphenyl)methylidene]amino} nicotinic acid was screened against various microbes. This investigation aimed to establish its antimicrobial properties .

Anti-Inflammatory and Analgesic Agents

Antimicrobial Activity

Future Directions

The future research directions for “5-[(4-methoxyphenyl)sulfonylamino]pyridine-3-carboxylic Acid” could involve exploring its potential biological activities, given the known activities of similar nitrogen-containing heterocyclic compounds . Further studies could also focus on its synthesis and the development of more efficient and environmentally friendly synthetic methods .

Mechanism of Action

Target of Action

It’s structurally similar to niacin (vitamin b3), which primarily targets the gpr109a receptor . This receptor plays a crucial role in lipid metabolism and has been associated with beneficial effects on endothelial function and vascular inflammation .

Mode of Action

Niacin is known to interact with its target, the GPR109A receptor, leading to various downstream effects that improve lipid parameters and reduce atherosclerosis progression .

Biochemical Pathways

It is involved in the synthesis of nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+), crucial coenzymes in various biochemical reactions . Niacin also inhibits the NLRP3 inflammasome/pyroptosis pathway, which is closely linked to the progression of non-alcoholic steatohepatitis (NASH) .

Pharmacokinetics

It undergoes extensive metabolism, primarily in the liver, and is excreted in the urine .

Result of Action

It improves multiple lipid parameters, reduces atherosclerosis progression, and may exert beneficial pleiotropic effects independent of changes in lipid levels .

properties

IUPAC Name |

5-[(4-methoxyphenyl)sulfonylamino]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5S/c1-20-11-2-4-12(5-3-11)21(18,19)15-10-6-9(13(16)17)7-14-8-10/h2-8,15H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITGKPVKDZDBMKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-methoxyphenyl)sulfonylamino]pyridine-3-carboxylic Acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (E)-4-oxo-4-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]but-2-enoate](/img/structure/B2802305.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide](/img/structure/B2802306.png)

![7-(2-methoxyphenyl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B2802313.png)

![N-[2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]benzamide](/img/structure/B2802315.png)

![Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]butyrate](/img/structure/B2802316.png)